molecular formula C13H19NO2 B1283162 (1-Benzylpyrrolidine-3,4-diyl)dimethanol CAS No. 1256106-48-5

(1-Benzylpyrrolidine-3,4-diyl)dimethanol

Cat. No. B1283162
M. Wt: 221.29 g/mol
InChI Key: HLFKLRXUZKUZOP-UHFFFAOYSA-N
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Description

(1-Benzylpyrrolidine-3,4-diyl)dimethanol, also known as BPDM, is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a derivative of pyrrolidine, a five-membered heterocyclic compound, and has a molecular formula of C10H17NO2. BPDM is an important building block for the synthesis of a variety of organic molecules, as well as a key reagent for the synthesis of a variety of biologically active compounds. In addition, BPDM has been used in a wide range of scientific research applications, including drug discovery, biochemistry, and molecular biology.

Scientific Research Applications

1. Use in Synthesis of Enantiopure Macrocyclic Polyesters

(3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine 1, a derivative of (1-Benzylpyrrolidine-3,4-diyl)dimethanol, has been utilized as a building block for synthesizing enantiopure macrocyclic polyesters. These polyesters have potential applications in various fields including material science and pharmaceuticals due to their unique chiral properties (Cicchi et al., 1998).

2. Inhibition Properties Against Xanthine Oxidase

Research on various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives, including those related to (1-Benzylpyrrolidine-3,4-diyl)dimethanol, revealed significant inhibition activities against xanthine oxidase (XO). This is particularly relevant for the development of treatments for diseases like gout, where XO activity plays a critical role (Yagiz et al., 2021).

3. Role in Supramolecular Chemistry and Microporous Materials

Studies involving benzylpyrrolidine, a related compound, have shown its effectiveness in directing the synthesis of microporous materials like aluminophosphates. These materials have vast applications in catalysis, gas storage, and as molecular sieves. The structure-directing effect of these compounds is crucial for developing new materials with specific porosity and functionality (Gómez-Hortigüela et al., 2004).

4. Development of Chiral Organogels

(1-Benzylpyrrolidine-3,4-diyl)dimethanol has been explored for its role in the formation of chiral organogels. These gels, formed in both polar and apolar solvents, exhibit unique properties like enantiomeric discrimination and potential for self-sorting processes. This aspect is particularly interesting for the development of functionalized chiral architectures in materials science (Cicchi et al., 2010).

5. Synthesis of Antineoplastic Compounds

The compound has been used in the synthesis of 5-aryl-2,3-dihydropyrrolo-[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates), demonstrating significant antineoplastic activity. This highlights its potential application in developing new cancer treatments (Lalezari & Schwartz, 1988).

6. Advancements in Metal-Incorporated Resins

Research involving the synthesis of metal-incorporated resins, which included (4-aminobenzene-1,3-diyl)dimethanol, a structurally related compound, showcased its potential for antimicrobial and thermal applications. Such resins can be utilized in medical devices, biomaterials, and antifouling coatings (Nishat et al., 2011).

properties

IUPAC Name

[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFKLRXUZKUZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylpyrrolidine-3,4-diyl)dimethanol

Synthesis routes and methods I

Procedure details

To a solution of dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (0.50 g) in THF (20 mL) was added LiAlH4 (3.0 eq) at 0° C. under N2. The reaction mixture was heated to the room temperature and stirred for 24 h. The reaction was quenched with water, 10% NaOH and water in turn. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was chromatographed with a silica gel column (eluting agent: 10:1 (v/v) CH2Cl2/CH3OH) to give the title compound (0.31 g, 63.79%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 222.3 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
63.79%

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of 1-benzyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester (8.66 g, 31.2 mmol) in THF (40 mL) was added LAH (2 M in THF, 62 mL, 62 mmol) over a ten minute period. The reaction mixture was stirred while warming (rt, 17 h). The reaction mixture was then cooled (0° C.), and stirred (15 min), and slowly treated sequentially with an addition of H2O (2.8 mL), 2 M NaOH (4.3 mL), and H2O (8.5 mL). The reaction mixture was then heated to reflux (64° C., 1 h). The reaction mixture was cooled and filtered through Celite® and the solid was washed with EtOAc. The filtrate was concentrated in vacuo to afford the title compound as a yellow oil (7.89 g, 100%). 1H NMR (500 MHz, CDCl3): 7.38-7.21 (m, 5H), 3.84-3.70 (m, 4H), 3.65-3.59 (m, 2H), 2.70-2.58 (m, 4H), 2.58-2.47 (m, 2H).
Quantity
8.66 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YM Sokolenko, EN Ostapchuk, A Artemenko… - …, 2017 - thieme-connect.com
An approach to 3-oxa-7-azabicyclo[3.3.0]octanes, bicyclic morpholine analogues, is reported, which relies on [3+2] cycloaddition of maleic anhydrides or furan-2(5H)-ones and an in …
Number of citations: 5 www.thieme-connect.com

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